Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate
Overview
Description
“Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate” is a chemical compound with the molecular formula C10H8N2O3 . It is also known by several other names such as “Methyl 4-oxo-3;4-dihydroquinazoline-8-carboxylate”, “METHYL 3,4-DIHYDRO-4-OXOQUINAZOLINE-8-CARBOXYLATE”, and “3,4-Dihydro-4-oxo-8-quinazolinecarboxylic acid methyl ester” among others .
Physical And Chemical Properties Analysis
“Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate” has a predicted boiling point of 378.2±44.0 °C and a density of 1.39 . Its pKa value is predicted to be 0.43±0.20 .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis and Computer Prediction of Biological Activity : Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate derivatives have been synthesized for potential use in treating male reproductive and erectile dysfunction. These compounds are predicted to be slightly toxic or practically nontoxic, based on acute toxicity predictions using GUSAR software (Danylchenko, Drushlyak, & Kovalenko, 2016).
Molecular and Crystal Structures
- Molecular and Crystal Structures Analysis : Thermal decarbonylation of methyl 1-aryl-3-(het)aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates leads to 8-substituted methyl 3-(het)aroyl-4-oxo-1,4-dihydroquinoline-2-carboxylates, with X-ray diffraction revealing no hydrogen bonds in the crystals (Boteva et al., 2014).
Anticancer Activity
- Breast Anticancer Activity : Some derivatives have shown significant anticancer activity against the MCF-7 breast cancer cell line, indicating potential therapeutic applications in cancer treatment (Gaber et al., 2021).
Novel Compound Synthesis
- Synthesis of Novel Compounds : New routes have been discovered for the synthesis of various derivatives of 4-oxo-3,4-dihydroquinazoline, exploring their potential in pharmaceutical applications (Süsse & Johne, 1985).
Antimicrobial, Antitubercular, and Anti-HIV Activity
- Antimicrobial and Antitubercular Potential : A series of novel 4-oxo-3,4-dihydroquinazoline derivatives exhibit promising antimicrobial, antitubercular, and anti-HIV activities, suggesting their potential as novel therapeutic agents (Sulthana, Chitra, & Alagarsamy, 2019).
Pharmacological Activity
- Pharmacological Activity in Derivatives : Derivatives containing an “in-built” fragment of amino acid glycine have been found to show central neurotropic effects, including hypnotic, anticonvulsant, and antidepressant activities (Ovsjanykova et al., 2016).
Hepatitis B Virus Inhibition
- Inhibition of Hepatitis B Virus Replication : Certain synthesized compounds have been shown to inhibit Hepatitis B Virus replication effectively in vitro, adding to their therapeutic potential (Kovalenko et al., 2020).
Safety And Hazards
“Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate” is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding inhalation of dust, fume, gas, mist, vapors, or spray (P261), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
methyl 4-oxo-3H-quinazoline-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)7-4-2-3-6-8(7)11-5-12-9(6)13/h2-5H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIQBHSPCYEVGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653342 | |
Record name | Methyl 4-oxo-1,4-dihydroquinazoline-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate | |
CAS RN |
1000578-10-8 | |
Record name | Methyl 4-oxo-1,4-dihydroquinazoline-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.